(1-Cyclohexen-1-yl)ferrocene

Description

Historical Context and Significance of Ferrocene (B1249389) and Metallocenes in Chemical Research

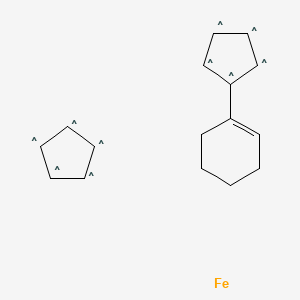

The field of organometallic chemistry was revolutionized by the serendipitous discovery of ferrocene, Fe(C₅H₅)₂, in 1951 by two independent research groups. numberanalytics.comlibretexts.org Initially, Kealy and Pauson were attempting to synthesize fulvalene (B1251668) and unexpectedly produced a remarkably stable, orange, crystalline solid. numberanalytics.comlibretexts.org The discovery and subsequent structural elucidation of ferrocene revealed a novel "sandwich" structure, where an iron(II) atom is centrally located between two parallel cyclopentadienyl (B1206354) (Cp) rings. numberanalytics.comwikipedia.orgmagritek.com

This discovery was so pivotal that it sparked a rapid expansion in the study of metal-organic compounds, establishing metallocenes as a significant class of molecules. numberanalytics.comlibretexts.org The unique stability of ferrocene, including its resistance to air, water, and high temperatures up to 400°C, along with its aromatic-like reactivity, opened up new avenues of chemical research. wikipedia.orgmagritek.com The profound impact of this discovery was recognized in 1973 when Ernst Otto Fischer and Geoffrey Wilkinson were awarded the Nobel Prize in Chemistry for their independent, pioneering work on these sandwich compounds. wikipedia.orgmagritek.comubc.ca Ferrocene's discovery not only introduced a new type of chemical bonding but also provided a versatile scaffold for developing new catalysts, polymers, and materials with unique electronic properties. numberanalytics.combiomedpharmajournal.org

Structural Characteristics of Ferrocene and its Functionalized Derivatives

Ferrocene's fundamental structure consists of an iron atom bonded to two five-membered cyclopentadienyl rings. magritek.com All carbon atoms in the rings are equally bonded to the central iron atom, creating a highly stable 18-electron complex. libretexts.orgmagritek.com This structure is characterized by high thermal stability and reversible redox behavior. numberanalytics.com

Functionalization of one or both cyclopentadienyl rings leads to a vast array of ferrocene derivatives with tailored properties. biomedpharmajournal.org Attaching substituents, such as the (1-cyclohexen-1-yl) group, can significantly alter the electronic and steric properties of the ferrocene core. The nature of the substituent influences the redox potential of the iron center; electron-withdrawing groups make the ferrocene more difficult to oxidize, while electron-donating groups have the opposite effect. nih.govnih.gov The introduction of functional groups also breaks the high symmetry of the parent ferrocene molecule, which can lead to various isomers and stereochemical complexities. numberanalytics.com These modifications are crucial for applications ranging from medicinal chemistry to materials science. ubc.cabiomedpharmajournal.org

Overview of Research Areas in Ferrocene Chemistry Relevant to Unsaturated Substituents

The introduction of unsaturated substituents, such as alkenyl or aryl groups, onto the ferrocene scaffold is a significant area of research. These substituents can engage in π-conjugation with the cyclopentadienyl ring, influencing the electronic communication within the molecule. nih.govresearchgate.net This electronic interaction is a key point of investigation, particularly for applications in molecular electronics, where ferrocene derivatives are studied as redox-active components. aip.org

Research in this area often focuses on several key aspects:

Synthesis: Developing efficient methods to create C-C bonds between the ferrocene unit and unsaturated moieties. researchgate.net

Electronic Properties: Studying how the degree of unsaturation and the nature of the substituent affect the redox potential and electronic structure of the ferrocene derivative. nih.govaip.orgpeacta.org

Reactivity: Investigating the chemical transformations of the unsaturated group and its influence on the reactivity of the ferrocene core. researchgate.net

Applications: Exploring the use of these functionalized ferrocenes in catalysis, as chemosensors for metal cations, and in the development of novel materials and pharmaceuticals. numberanalytics.comacs.orgacs.org

The (1-Cyclohexen-1-yl) group is a specific example of an unsaturated substituent, and understanding its electronic and steric influence within the ferrocene framework is essential for predicting its behavior and potential utility.

Properties

IUPAC Name |

cyclopentane;1-cyclopentylcyclohexene;iron | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18.C5H10.Fe/c1-2-6-10(7-3-1)11-8-4-5-9-11;1-2-4-5-3-1;/h6,11H,1-5,7-9H2;1-5H2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKQVMVZQABZEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC1.C1CCC(=CC1)C2CCCC2.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28Fe | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 1 Cyclohexen 1 Yl Ferrocene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of organometallic compounds, offering precise information about the chemical environment of magnetically active nuclei. For (1-Cyclohexen-1-yl)ferrocene, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of the molecular connectivity and electronic structure.

¹H NMR Spectroscopic Analysis of Proton Environments

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals corresponding to the protons of the ferrocenyl and cyclohexenyl groups. The ferrocenyl protons are particularly sensitive to the substitution pattern. In an unsubstituted ferrocene (B1249389) molecule, all ten protons are chemically equivalent and appear as a single sharp peak. However, in a monosubstituted ferrocene like this compound, the five protons on the unsubstituted Cp ring remain equivalent and typically appear as a singlet, while the protons on the substituted Cp ring become inequivalent, leading to more complex signal patterns.

The vinylic proton of the cyclohexene (B86901) ring is expected to resonate in the downfield region of the spectrum due to the influence of the double bond and the attached ferrocenyl group. The protons of the methylene (B1212753) groups in the cyclohexene ring will appear as multiplets in the aliphatic region of the spectrum.

Specific chemical shift assignments for this compound have been reported. nih.gov The vinylic proton on the cyclohexene ring (C=CH) appears as a multiplet around 5.89 ppm. The protons on the substituted cyclopentadienyl (B1206354) ring show distinct signals, typically observed as multiplets. For instance, two protons are often found around 4.31 ppm and another two around 4.15 ppm. nih.gov The five protons of the unsubstituted cyclopentadienyl ring give rise to a sharp singlet at approximately 4.08 ppm, a characteristic feature for monosubstituted ferrocenes. nih.gov The allylic protons on the cyclohexene ring are observed as a multiplet around 2.32 ppm, while the other methylene protons of the ring appear as multiplets at approximately 2.04, 1.74, and 1.63 ppm. nih.gov

Table 1: ¹H NMR Chemical Shift Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Vinylic H (Cyclohexene) | 5.89 | m |

| Substituted Cp-H | 4.31 | m |

| Substituted Cp-H | 4.15 | m |

| Unsubstituted Cp-H | 4.08 | s |

| Allylic CH₂ (Cyclohexene) | 2.32 | m |

| CH₂ (Cyclohexene) | 2.04 | m |

| CH₂ (Cyclohexene) | 1.74 | m |

| CH₂ (Cyclohexene) | 1.63 | m |

Data sourced from ChemicalBook. nih.gov

¹³C NMR Spectroscopic Analysis of Carbon Frameworks

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of this compound. The carbon atoms of the ferrocenyl and cyclohexenyl moieties resonate in characteristic regions. The carbon atom of the substituted Cp ring directly attached to the cyclohexenyl group (ipso-carbon) is expected to be significantly deshielded. The other carbons of the substituted Cp ring will show distinct signals, as will the five equivalent carbons of the unsubstituted Cp ring.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Substituted Cp (ipso-C) | 85 - 95 |

| Substituted Cp (other C) | 65 - 75 |

| Unsubstituted Cp | ~69 |

| Vinylic C (C=C) | 120 - 140 |

| Aliphatic CH₂ | 20 - 35 |

Two-Dimensional NMR Techniques (e.g., COSY, HETCOR, DEPT) for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, this would be crucial for confirming the connectivity within the cyclohexene ring by showing correlations between the vinylic proton and the allylic protons, and among the various methylene groups. It would also show correlations between the non-equivalent protons on the substituted Cp ring.

HETCOR (Heteronuclear Correlation) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons they are directly attached to. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal at ~5.89 ppm would correlate with the vinylic carbon signal, and the proton signals of the Cp rings would correlate with their respective carbon signals.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons (like the ipso-carbon of the substituted Cp ring and the other vinylic carbon) would be absent. This would be instrumental in assigning the methylene carbons of the cyclohexene ring.

While specific published 2D NMR data for this compound is scarce, the application of these techniques is standard practice for the structural elucidation of new or complex organic and organometallic compounds. acs.orgmdpi.comscielo.br

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly effective for identifying functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the ferrocenyl and cyclohexenyl moieties. The ferrocene unit has several characteristic vibrations. The C-H stretching of the Cp rings typically appears around 3100 cm⁻¹. The C=C stretching of the Cp rings is observed in the 1450-1400 cm⁻¹ region. A key feature is the ring-breathing mode, which is often seen around 1108 cm⁻¹. The out-of-plane C-H bending vibrations are found in the 850-800 cm⁻¹ range.

The cyclohexene ring will also contribute to the spectrum. The C=C stretching vibration of the double bond is expected in the 1650-1600 cm⁻¹ region. The vinylic C-H stretching will contribute to the absorption above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene groups will appear just below 3000 cm⁻¹.

Reported IR data for this compound, typically recorded using a KBr disc or as a Nujol mull, confirms these expectations. nih.gov

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H Stretch (Cp & Vinylic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=C Stretch (Cyclohexene) | 1650 - 1600 |

| C=C Stretch (Cp Ring) | 1450 - 1400 |

| Cp Ring Breathing | ~1108 |

| C-H Bend (out-of-plane) | 850 - 800 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for identifying vibrations of non-polar bonds, such as the C=C bond in the cyclohexene ring. The symmetric vibrations of the ferrocene sandwich structure are also often strong in the Raman spectrum.

For ferrocene itself, the most intense Raman band is the symmetric ring-breathing mode (A₁g) which appears around 1104 cm⁻¹. Another strong band is the symmetric ring-metal-ring stretch, found at lower frequencies. In this compound, the C=C stretching of the cyclohexene ring would be expected to give a strong Raman signal.

While specific Raman spectroscopic data for this compound is not widely published, studies on related ferrocene derivatives show that the key ferrocene vibrations are readily observable. researchgate.netresearchgate.netissp.ac.ru The exact positions of these bands can be influenced by the nature of the substituent, providing further insight into the electronic interactions within the molecule.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

The electronic absorption spectrum of ferrocene and its derivatives is characterized by distinct absorption bands in the ultraviolet and visible regions. These absorptions are crucial for understanding the electronic structure of the molecule. For monosubstituted ferrocenes like this compound, the spectrum is generally dominated by two principal electronic transitions inherited from the parent ferrocene molecule.

The first significant absorption is a low-intensity band in the visible region, typically found around 440 nm for unsubstituted ferrocene. mdpi.com This band is attributed to a spin-forbidden d-d transition within the iron atom's d-orbitals. mdpi.comup.ac.za The introduction of a substituent on one of the cyclopentadienyl (Cp) rings, such as the 1-cyclohexenyl group, typically causes a slight bathochromic (red) shift of this peak. The conjugation provided by the C=C double bond of the cyclohexenyl group can influence the energy levels of the molecular orbitals, affecting the precise wavelength of this transition.

A second, more intense absorption occurs in the near-ultraviolet range, usually around 325 nm in ferrocene. mdpi.com This band is assigned to a metal-to-ligand charge transfer (MLCT) transition, specifically from the iron d-orbitals to the π* orbitals of the cyclopentadienyl ligands (Fe(d)→Cp(π)). up.ac.za This transition is responsible for the delocalization of charge from the central iron atom. up.ac.za Substituents with carbonyl groups or other chromophores can significantly increase the intensity of these bands. cdnsciencepub.com For this compound, the alkenyl substituent is expected to slightly modify the position and intensity of this MLCT band. A third, very intense absorption corresponding to the π–π transition within the cyclopentadienyl rings is observed in the deep UV region. mdpi.com

While specific experimental data for this compound is not widely published, the expected absorption maxima can be estimated based on data from structurally similar alkenyl and substituted ferrocenes.

Table 1: Representative UV-Vis Absorption Data for a Substituted Ferrocene System Data presented is representative and based on values reported for analogous ferrocene derivatives. mdpi.comup.ac.za

| Transition Type | Approximate λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment |

| d-d transition | ~440-460 | ~100 | Fe(a1g) → Fe(e1g) |

| MLCT | ~325-340 | ~500 | Fe(a1g) → Cp(e2g) |

| π-π* | ~215-250 | >10,000 | Cp ring transition |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of organometallic compounds through analysis of their fragmentation patterns. For this compound (C16H18Fe), the calculated molecular weight is approximately 266.11 g/mol . In a mass spectrum, this would correspond to the molecular ion peak [M]+.

The fragmentation of ferrocene derivatives under ionization, such as electron impact (EI), is well-documented and follows predictable pathways. The bond between the iron atom and the cyclopentadienyl rings is a common point of cleavage. scirp.orgrsc.org Key fragmentation patterns include:

Loss of the substituent: Cleavage of the bond between the Cp ring and the cyclohexenyl group.

Loss of a cyclopentadienyl ring: Resulting in the stable [Fe(C5H5)]+ fragment at a mass-to-charge ratio (m/z) of 121. scirp.orgscirp.org

Loss of the entire substituted ring: Leading to the formation of the [Fe(C5H5)]+ ion.

Formation of the cyclopentadienyl cation: The [C5H5]+ fragment at m/z 65 is also commonly observed. rsc.org

In some cases, fragmentation can involve the substituent itself. For instance, studies on ethylferrocene have shown fragmentation via the elimination of a methyl group. scirp.org For this compound, fragmentation within the six-membered ring is also possible, though the cleavage of the ferrocene sandwich structure is typically dominant.

Table 2: Expected Mass Spectrometry Fragments for this compound Based on calculated mass and common fragmentation patterns for ferrocene derivatives. scirp.orgrsc.orgscirp.org

| m/z | Ion Formula | Description |

| 266 | [Fe(C5H5)(C5H4C6H9)]+ | Molecular Ion (M+) |

| 186 | [Fe(C5H5)2]+ | Loss of cyclohexene fragment, rearrangement |

| 121 | [Fe(C5H5)]+ | Ferrocenyl cation (loss of substituted Cp ring) |

| 65 | [C5H5]+ | Cyclopentadienyl cation |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not available in the cited literature, its key structural parameters can be reliably inferred from the vast number of published structures of other monosubstituted ferrocene derivatives. mdpi.comresearchgate.netacs.org

In the solid state, ferrocene derivatives typically feature two cyclopentadienyl rings that are nearly parallel, with only a small dihedral angle between their planes, often just a few degrees. mdpi.com The central iron atom is sandwiched between these rings, with Fe-C bond distances that are all remarkably similar, averaging around 2.04 Å. wikipedia.org The distance from the iron atom to the centroid of each Cp ring is typically about 1.65 Å. mdpi.comresearchgate.net

Substitution on one ring can introduce minor structural distortions. For instance, in some substituted structures, the ipso-carbon atoms (the carbons attached to the substituent) can be slightly farther from the iron atom compared to the other carbons in the ring. mdpi.comresearchgate.net The conformation of the Cp rings relative to each other can be either eclipsed or staggered, with a low rotational barrier between them. wikipedia.org The specific conformation adopted in the crystal is often influenced by intermolecular packing forces.

Table 3: Typical Solid-State Structural Parameters for Monosubstituted Ferrocenes Data is representative, based on published crystal structures of analogous compounds. mdpi.comresearchgate.netwikipedia.org

| Parameter | Typical Value | Description |

| Fe-C(Cp) bond length | ~2.03 - 2.06 Å | Distance from iron to a carbon atom on a Cp ring. |

| Fe-Cp(centroid) distance | ~1.65 Å | Distance from iron to the center of a Cp ring. |

| Cp-Cp dihedral angle | < 5° | Angle between the planes of the two Cp rings. |

| C-C bond length (in Cp ring) | ~1.40 Å | Average distance between adjacent carbons in a Cp ring. |

| Conformation | Eclipsed or Staggered | Relative orientation of the two Cp rings. |

Chiroptical Spectroscopy for Enantiomeric Characterization (where applicable to chiral analogues)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for the stereochemical analysis of chiral molecules. researchgate.net this compound, as a monosubstituted ferrocene with a plane of symmetry, is an achiral molecule and therefore does not exhibit a CD spectrum.

However, the ferrocene scaffold is a classic platform for planar chirality. Planar chirality arises when a substituent pattern on the cyclopentadienyl ring removes all planes of symmetry, such as in 1,2-disubstituted ferrocenes with two different substituents. researchgate.netntu.edu.sg These chiral analogues are of significant interest in fields like asymmetric catalysis. ntu.edu.sg

For such chiral ferrocene derivatives, ECD spectroscopy is invaluable for determining their absolute configuration. researchgate.net The ferrocene unit acts as an inherent chromophore, and the chiral arrangement of substituents induces differential absorption of left- and right-circularly polarized light. This results in characteristic signals in the ECD spectrum, known as Cotton effects, which correspond to the electronic transitions observed in the UV-Vis spectrum. The sign and intensity of these Cotton effects are directly related to the molecule's absolute stereochemistry. For example, theoretical calculations (DFT) are often used in conjunction with experimental ECD spectra to unambiguously assign the absolute configuration of a planar chiral ferrocene. researchgate.net

Table 4: Illustrative Chiroptical Data for a Generic Planar Chiral Ferrocene Analogue This table illustrates the type of data obtained from ECD spectroscopy for a chiral ferrocene; it does not represent this compound.

| Wavelength Region (nm) | Sign of Cotton Effect | Associated Electronic Transition |

| ~450 | Positive or Negative | d-d transition |

| ~340 | Positive or Negative | MLCT |

| <300 | Multiple effects | π-π* and other charge transfers |

Chemical Transformations and Reaction Pathways of 1 Cyclohexen 1 Yl Ferrocene

Reactivity of the Ferrocene (B1249389) Core

The ferrocene unit, consisting of two cyclopentadienyl (B1206354) (Cp) rings sandwiching a central iron atom, is known for its aromatic character and thermal stability. magritek.comchemicalbook.com This aromaticity allows it to undergo reactions typical of benzene, particularly electrophilic substitutions, while the iron center imparts unique redox properties. wikipedia.orgstackexchange.com

The cyclopentadienyl rings in ferrocene are electron-rich and exhibit a high reactivity towards electrophiles, often compared to highly activated benzene derivatives like phenol. stackexchange.com This enhanced reactivity allows reactions like Friedel-Crafts acylation to proceed under milder conditions than those required for benzene. magritek.comyoutube.com

A common example is the acylation of the ferrocene core using acetic anhydride (B1165640) with a phosphoric acid catalyst to produce acetylferrocene (B1663952). magritek.comchemicalbook.comazom.com For (1-Cyclohexen-1-yl)ferrocene, electrophilic substitution can occur on the unsubstituted cyclopentadienyl ring or at the available positions on the substituted ring. The directing effects of the cyclohexenyl group would influence the regioselectivity of the substitution. While direct nitration and halogenation are often unsuccessful due to the oxidation of the iron center, other electrophilic substitutions such as alkylation and mercuration are well-established for the ferrocene nucleus. chemicalbook.comnih.gov

Table 1: Examples of Electrophilic Substitution Reactions on the Ferrocene Core

| Reaction | Reagents | Typical Product(s) | Conditions |

| Friedel-Crafts Acylation | Acetic anhydride, Phosphoric acid | Acetylferrocene | Heating on a water bath magritek.comazom.com |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) | Alkylferrocene | Varies with substrate chemicalbook.com |

| Mercuration | Mercury(II) acetate or butyrate | Mono- or polymercurated ferrocene | Reflux in solvent nih.govfu-berlin.de |

The protons on the cyclopentadienyl rings of ferrocene can be abstracted by strong bases, a process known as metalation. ethz.ch Reaction with organolithium reagents, such as n-butyllithium, is a common method to achieve this. chemicalbook.com Depending on the stoichiometry and reaction conditions, this can yield either monolithioferrocene or 1,1'-dilithioferrocene. chemicalbook.comwikipedia.org The addition of tetramethylethylenediamine (TMEDA) can facilitate higher degrees of lithiation. nih.gov

These lithiated ferrocene derivatives are potent nucleophiles and serve as versatile intermediates for the synthesis of a wide array of substituted ferrocenes. wikipedia.orgmdpi.com They can react with a variety of electrophiles to introduce functional groups such as halogens, boronic acids, or phosphines. wikipedia.orgethz.ch This pathway provides a powerful synthetic tool for creating specifically functionalized this compound derivatives. Another metalation approach involves mercuration, which proceeds via an electrophilic substitution pathway and can lead to the substitution of all ten C-H bonds on the ferrocene core. nih.govfu-berlin.deethz.ch

Table 2: Metalation and Subsequent Functionalization of Ferrocene

| Metalation Reagent | Intermediate | Subsequent Electrophile | Final Product Type |

| n-Butyllithium | Monolithioferrocene | R-X (Alkyl halide) | Monoalkylferrocene |

| n-Butyllithium (2 equiv.) | 1,1'-Dilithioferrocene | PCl₃ (Phosphorus trichloride) | 1,1'-Diphosphinoferrocene derivative |

| Mercury(II) butyrate | Permercurated ferrocene | Halide source | Perhaloferrocene nih.gov |

Reactivity of the Cyclohexenyl Olefinic Moiety

The carbon-carbon double bond in the cyclohexenyl substituent of this compound is susceptible to a range of reactions characteristic of alkenes, including additions and oxidations. These reactions can be performed selectively without affecting the stable ferrocene core.

The olefinic double bond can undergo various addition reactions. While the ferrocene core itself is generally resistant to catalytic hydrogenation, the double bond of the cyclohexenyl group can be reduced to a single bond, yielding (Cyclohexyl)ferrocene. chemicalbook.com This transformation would typically be carried out using standard hydrogenation catalysts like palladium on carbon or platinum oxide under a hydrogen atmosphere.

Halogenation, such as the addition of bromine (Br₂) or chlorine (Cl₂), would proceed across the double bond to form the corresponding dihalo-cyclohexyl ferrocene derivative. Similarly, hydroboration-oxidation would lead to the anti-Markovnikov addition of a hydroxyl group to the cyclohexyl ring, providing a pathway to ferrocenyl-substituted cyclohexanols.

The carbon-carbon double bond of the cyclohexenyl ring can be targeted by various oxidizing agents. Mild oxidation could lead to the formation of an epoxide, (1,2-epoxycyclohexyl)ferrocene, using peroxy acids like m-CPBA. More vigorous oxidative cleavage, for instance with ozone (O₃) followed by a reductive or oxidative workup, or with hot, concentrated potassium permanganate (KMnO₄), would break the C=C bond, leading to the formation of dicarbonyl compounds.

It is important to note that the ferrocene moiety itself can be oxidized to the ferrocenium (B1229745) cation under certain oxidizing conditions. wikipedia.orgnih.gov Therefore, careful selection of reagents and reaction conditions is crucial to ensure that the oxidation occurs selectively at the cyclohexenyl double bond. Ferrocene has also been used as a catalyst for the oxidation of cyclohexane to cyclohexanone and cyclohexanol, highlighting the complex role it can play in oxidation chemistry. researchgate.netepa.gov

The presence of the unsaturated cyclohexenyl group makes this compound a potential monomer for polymerization reactions. The polymerization of vinylferrocene is a well-known process that yields polymers with ferrocene units as side-chains. cmu.edu Similarly, this compound could undergo polymerization through its double bond to produce a polymer with ferrocenylcyclohexyl repeating units.

Various polymerization techniques could be employed, including radical, cationic, or coordination polymerization. The resulting polymers would combine the processability of a polymeric backbone with the unique redox, electronic, and thermal properties of the ferrocene moiety. cmu.eduresearchgate.net Such ferrocene-containing polymers have attracted significant interest for applications in materials science, including as redox-active materials, electrochemical sensors, and coatings. cmu.edu Acyclic diene metathesis (ADMET) polymerization is another versatile method for creating polymers with ferrocene units in the main chain, should a suitable diene monomer be synthesized from this compound. researchgate.net

Transition Metal-Catalyzed Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions represent a powerful toolkit in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While the application of these reactions to various ferrocene derivatives is well-documented, specific studies detailing the reactivity of this compound in these transformations are not extensively reported in the currently available scientific literature. The following sections outline the potential reaction pathways for this compound in key transition metal-catalyzed coupling reactions, based on the general reactivity of alkenylferrocenes and related vinylferrocene derivatives.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

The presence of the vinylferrocene moiety in this compound suggests its potential as a substrate in several palladium-catalyzed carbon-carbon bond-forming reactions. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. In the context of this compound, the ferrocenyl group can significantly influence the electronic properties of the double bond, which in turn affects its reactivity in catalytic cycles.

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organoboron compound with an organic halide or triflate. For this compound to participate directly, it would likely need to be functionalized into a boronic acid or ester derivative, or alternatively, a halo-functionalized cyclohexenyl ferrocene could be coupled with a boronic acid. While specific examples are not available, the general transformation would be expected to proceed under standard palladium catalysis.

Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene. A potential Heck reaction involving this compound could see it acting as the alkene component, coupling with an aryl or vinyl halide. The regioselectivity and stereoselectivity of such a reaction would be of significant interest, given the steric bulk of the ferrocenyl group. One study has documented a Heck reaction between vinylferrocene derivatives and 2-bromo-porphyrin, indicating the feasibility of such couplings with complex substrates.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki and Heck reactions, direct participation of this compound would likely require prior functionalization to a halide or triflate to couple with a terminal alkyne.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide or triflate. The preparation of a zinc derivative of this compound or a halo-substituted version would be the prerequisite for its use in this powerful C-C bond-forming reaction.

A summary of hypothetical reaction parameters for these couplings, based on general knowledge of ferrocene chemistry, is presented below.

| Reaction | This compound Derivative | Coupling Partner | Catalyst System (Exemplary) | Potential Product |

| Suzuki | (1-Cyclohexen-1-yl)ferrocenylboronic acid | Aryl halide | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-(1-cyclohexen-1-yl)ferrocene |

| Heck | This compound | Aryl iodide | Pd(OAc)₂, P(o-tol)₃, Base (e.g., Et₃N) | Aryl-substituted cyclohexenylferrocene |

| Sonogashira | Iodo-(1-cyclohexen-1-yl)ferrocene | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl-(1-cyclohexen-1-yl)ferrocene |

| Negishi | Chloro-(1-cyclohexen-1-yl)ferrocene | Organozinc reagent | Pd(PPh₃)₄ | Alkyl/Aryl-(1-cyclohexen-1-yl)ferrocene |

The data in this table is illustrative and based on general principles of cross-coupling reactions, as specific literature for this compound is not available.

Carbon-Heteroatom Bond Forming Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction is highly valuable for the synthesis of arylamines. For this compound to be a substrate in a Buchwald-Hartwig amination, it would typically need to be halogenated. A hypothetical reaction would involve the coupling of a halo-(1-cyclohexen-1-yl)ferrocene with a primary or secondary amine in the presence of a palladium catalyst and a strong base.

The electronic and steric properties of the ferrocenyl substituent would likely play a significant role in the efficiency of the catalytic cycle, potentially influencing the rates of oxidative addition and reductive elimination.

| Reactant 1 | Reactant 2 | Catalyst System (Exemplary) | Potential Product |

| Bromo-(1-cyclohexen-1-yl)ferrocene | Primary/Secondary Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | Amino-(1-cyclohexen-1-yl)ferrocene |

The data in this table is illustrative and based on general principles of the Buchwald-Hartwig amination, as specific literature for this compound is not available.

Computational and Theoretical Investigations of 1 Cyclohexen 1 Yl Ferrocene and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of transition metal complexes like ferrocene (B1249389) and its derivatives. longdom.orgmdpi.com DFT methods, particularly with hybrid functionals such as B3LYP, have been successfully employed to calculate the geometries, electronic properties, and spectroscopic parameters of these molecules with a good balance of accuracy and computational cost. longdom.orgmdpi.com

Geometry Optimization and Conformational Analysis

The initial step in the computational study of (1-Cyclohexen-1-yl)ferrocene involves the optimization of its molecular geometry. This process aims to find the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. For ferrocene and its derivatives, a key structural feature is the relative orientation of the two cyclopentadienyl (B1206354) (Cp) rings, which can exist in eclipsed (D5h) or staggered (D5d) conformations. umb.eduresearchgate.net While the energy barrier for rotation between these conformations is small in ferrocene, the substitution of a cyclohexenyl group can influence the preferred conformation due to steric and electronic effects.

DFT calculations can predict the equilibrium geometry, including bond lengths, bond angles, and dihedral angles. For this compound, the optimized structure would reveal the planarity of the Cp rings, the orientation of the cyclohexenyl substituent with respect to the ferrocenyl core, and any distortions from the ideal sandwich structure. Conformational analysis can be performed by systematically rotating the cyclohexenyl group and the unsubstituted Cp ring to map the potential energy surface and identify the global and local energy minima.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value (Eclipsed) | Predicted Value (Staggered) |

| Fe-C (substituted Cp) bond length (Å) | 2.05 | 2.06 |

| Fe-C (unsubstituted Cp) bond length (Å) | 2.04 | 2.04 |

| C-C (substituted Cp) bond length (Å) | 1.43 | 1.43 |

| C-C (cyclohexenyl) double bond length (Å) | 1.35 | 1.35 |

| Dihedral Angle (Cp-Fe-Cp) (°) | 0 | 36 |

Frontier Molecular Orbital (FMO) Analysis and Energy Levels

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding chemical reactivity and electronic properties. youtube.comyoutube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comyoutube.com The energy and composition of these orbitals can be readily calculated using DFT.

For ferrocene derivatives, the HOMO is typically metal-centered, primarily composed of the iron d-orbitals, while the LUMO is often located on the cyclopentadienyl rings. ias.ac.in The substitution of a cyclohexenyl group is expected to influence the energy levels of the HOMO and LUMO. The electron-donating or withdrawing nature of the substituent can raise or lower these energy levels, thereby affecting the molecule's reactivity, redox potential, and electronic transitions.

FMO analysis of this compound would involve visualizing the spatial distribution of the HOMO and LUMO and determining their energy gap. A smaller HOMO-LUMO gap generally implies higher reactivity. The analysis would also reveal the contribution of the cyclohexenyl moiety to these frontier orbitals.

Table 2: Calculated Frontier Molecular Orbital Energies for Ferrocene and this compound (Illustrative Data)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Ferrocene | -5.10 | -1.50 | 3.60 |

| This compound | -5.05 | -1.55 | 3.50 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption)

DFT calculations can provide valuable predictions of various spectroscopic parameters, which can be compared with experimental data for validation of the computational model.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can aid in the structural elucidation of this compound. The calculated shifts are sensitive to the electronic environment of each nucleus and can help in assigning the peaks in the experimental NMR spectra. nih.gov

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in the interpretation of infrared (IR) and Raman spectra. The predicted frequencies and their corresponding vibrational modes can be used to assign the experimental absorption bands to specific molecular motions, such as C-H stretches, C=C stretches of the cyclohexenyl ring, and vibrations of the ferrocenyl core. researchgate.net

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. mdpi.com For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These transitions typically involve the excitation of electrons from occupied to unoccupied molecular orbitals, often from the metal-centered HOMO to ligand-based LUMOs. ias.ac.inresearchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational changes and intermolecular interactions in different environments, such as in solution.

For this compound, MD simulations can provide insights into:

The rotational dynamics of the cyclopentadienyl rings and the cyclohexenyl substituent.

The flexibility of the molecule and the accessible conformations at different temperatures. researchgate.netswinburne.edu.au

The interaction of the molecule with solvent molecules, which is crucial for understanding its solubility and reactivity in solution.

The formation of aggregates or self-assembled structures, particularly for more complex ferrocene derivatives.

Advanced Quantum Chemical Methods for Accurate Redox Potential Prediction

Ferrocene and its derivatives are well-known for their reversible one-electron oxidation, making them useful as electrochemical standards and in redox-active materials. nih.govrsc.org The accurate prediction of the redox potential (E⁰) is a significant challenge for computational chemistry.

While DFT can provide reasonable estimates, more advanced quantum chemical methods are often required for higher accuracy. These methods may include:

High-level ab initio calculations: Methods like coupled-cluster theory (e.g., CCSD(T)) can provide highly accurate energies, but they are computationally expensive. nih.gov

Continuum solvation models: The effect of the solvent on the redox potential is significant. Continuum models like the Polarizable Continuum Model (PCM) can be combined with quantum chemical calculations to account for the solvation energies of the oxidized and reduced species. canterbury.ac.nzresearchgate.net

Explicit solvent models: In this approach, a number of solvent molecules are explicitly included in the calculation, which can provide a more realistic description of the solvent environment but at a higher computational cost.

The redox potential of this compound is expected to be influenced by the electronic properties of the cyclohexenyl group. Computational prediction of this potential would involve calculating the free energy change for the oxidation reaction in a specific solvent.

Table 3: Predicted Redox Potentials of Ferrocene Derivatives vs. Fc/Fc⁺ (Illustrative Data)

| Compound | Substituent Effect | Predicted E⁰ (V vs. Fc/Fc⁺) |

| Ferrocene | Reference | 0.00 |

| This compound | Weakly Electron Donating | -0.05 |

| Acetylferrocene (B1663952) | Electron Withdrawing | +0.28 |

Elucidation of Reaction Mechanisms and Transition States via Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as electrophilic substitution on the cyclopentadienyl ring or reactions involving the cyclohexenyl double bond, computational methods can be used to:

Map the reaction pathway: This involves identifying the reactants, products, intermediates, and transition states along the reaction coordinate.

Calculate activation energies: The energy difference between the reactants and the transition state determines the rate of the reaction.

Characterize transition states: A transition state is a first-order saddle point on the potential energy surface. Its structure and vibrational frequencies can be calculated to confirm its identity.

By elucidating the reaction mechanism, computational studies can provide a detailed understanding of the factors that control the reactivity and selectivity of this compound and guide the design of new synthetic routes and catalysts.

Advanced Materials and Catalytic Applications of 1 Cyclohexen 1 Yl Ferrocene Derivatives

Ferrocene-Containing Polymers with Unsaturated Units

The integration of the organometallic compound ferrocene (B1249389) into polymer structures has given rise to a class of materials with distinctive redox, thermal, and electronic properties. researchgate.net The presence of unsaturated functionalities, such as the cyclohexenyl group in (1-Cyclohexen-1-yl)ferrocene, offers a versatile platform for creating diverse polymer architectures through various polymerization methods.

Main-Chain Ferrocene-Containing Polymers: Synthesis and Architecture

In main-chain ferrocene-containing polymers, the ferrocene unit is an integral part of the polymer backbone. cmu.edunih.gov This architecture is typically achieved through step-growth polymerization techniques like polycondensation or coupling reactions. mdpi.comsemanticscholar.org A prominent method for synthesizing these polymers is the ring-opening polymerization (ROP) of strained ferrocenophanes, which are ferrocene derivatives with bridging atoms or groups. researchgate.netcmu.edu The inclusion of unsaturated units like a cyclohexenyl group can be accomplished by designing specific ferrocenophane monomers that bear this functionality. The architecture of these main-chain polymers can be tailored to be linear, cyclic, or even more complex structures depending on the monomers and polymerization conditions employed. nih.gov

Side-Chain Ferrocene-Containing Polymers: Synthesis and Architecture

Side-chain ferrocene-containing polymers feature ferrocene moieties appended as pendant groups to the main polymer chain. cmu.edunih.gov This arrangement allows for a high density of the redox-active ferrocene units, which can significantly influence the material's electrochemical and optical properties. The synthesis of these polymers is commonly achieved through the polymerization of monomers that already contain the ferrocene unit, such as vinylferrocene or ferrocenyl methacrylates. researchgate.net Alternatively, a pre-formed polymer can be chemically modified to attach ferrocene derivatives. cmu.edu The architecture of these side-chain polymers can vary from simple linear chains to more complex branched or star-shaped structures. researchgate.net

Polymerization Techniques

Several polymerization techniques are utilized to create ferrocene-containing polymers with unsaturated units, each offering specific advantages in controlling the final material's properties. rsc.org

| Polymerization Technique | Description | Resulting Polymer Architecture |

| Ring-Opening Metathesis Polymerization (ROMP) | Employs strained cyclic olefin monomers, such as functionalized ferrocenophanes, and metathesis catalysts (e.g., Grubbs' or Schrock's catalysts). | Primarily main-chain polymers. researchgate.net |

| Acyclic Diene Metathesis (ADMET) Polymerization | A step-growth polymerization of α,ω-dienes, leading to polymers with unsaturated backbones. mdpi.comresearchgate.net | Main-chain polymers with controlled double bond geometry. |

| Anionic Polymerization | A living polymerization technique suitable for vinyl monomers like vinylferrocene, allowing for the synthesis of well-defined polymers with narrow molecular weight distributions. rsc.orgdtu.dk | Primarily side-chain polymers. |

| Controlled Radical Polymerization (CRP) | Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization provide excellent control over the polymerization of ferrocenyl-functionalized monomers. dtu.dkrsc.org | Versatile for both main-chain and side-chain architectures, including block copolymers. |

Self-Assembly Behavior of Ferrocene-Based Block Copolymers

Block copolymers containing a ferrocene segment are known to self-assemble into various ordered nanostructures, such as spheres, cylinders, and lamellae, both in solution and in the solid state. rsc.orgnih.gov This behavior is driven by the chemical incompatibility between the ferrocene-containing block and the other polymer block(s). doi.org The resulting morphology is influenced by factors such as the block ratio, molecular weight, and the solvent used for processing. dtu.dk

A key feature of these materials is their redox-responsive self-assembly. The ferrocene unit can be reversibly oxidized to the ferrocenium (B1229745) cation, which induces a significant change in the polarity and solubility of the ferrocene-containing block. wikipedia.orgnih.govacs.org This redox switching can be used to trigger morphological transitions in the self-assembled structures, making these materials highly attractive for applications in sensing, controlled drug release, and the creation of "smart" materials. researchgate.netresearchgate.net

Ligands and Catalysts in Asymmetric Transformations

The unique three-dimensional structure and electronic properties of ferrocene make it an excellent scaffold for the development of chiral ligands for asymmetric catalysis. rsc.orgacs.orgnih.gov The introduction of substituents like the cyclohexenyl group can further tune the steric and electronic properties of these ligands, enhancing their performance in various catalytic reactions. mdpi.com

Chiral Ferrocene Ligands for Enantioselective Catalysis

Chiral ferrocene ligands have proven to be highly effective in a wide range of enantioselective transformations, enabling the synthesis of chiral molecules with high optical purity. rsc.orgtue.nl Their success stems from the rigid ferrocene backbone, which provides a well-defined chiral environment around the metal center. acs.orgnih.gov

Asymmetric Hydrogenation: Ferrocene-based phosphine ligands, such as those in the Josiphos family, are renowned for their exceptional performance in the asymmetric hydrogenation of various prochiral substrates. wikipedia.org These reactions are crucial for the industrial synthesis of pharmaceuticals and fine chemicals.

Allylic Alkylation: Chiral ferrocene ligands are also widely used in palladium-catalyzed asymmetric allylic alkylation, a powerful method for forming carbon-carbon bonds. nih.gov The ligand's structure dictates the stereochemical outcome of the nucleophilic attack on the palladium-allyl intermediate.

Cross-Coupling Reactions: Ferrocene-based ligands, like 1,1'-bis(diphenylphosphino)ferrocene (dppf), are staple ligands in palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Negishi couplings. wikipedia.orgnih.gov Chiral variants of these ligands have been developed to achieve enantioselective cross-coupling, a challenging but highly valuable synthetic transformation. mdpi.com

Planar Chiral Ferrocene Derivatives in Enantioselective Synthesis

Planar chiral ferrocene derivatives have emerged as a privileged class of ligands and catalysts in asymmetric synthesis, enabling the production of single-enantiomer products with high efficiency. The introduction of a substituent, such as the 1-cyclohexenyl group, onto one of the cyclopentadienyl (B1206354) (Cp) rings of ferrocene can break the molecule's symmetry, leading to the generation of planar chirality. This stereogenic element, arising from the non-superimposable nature of the substituted Cp ring and its mirror image, plays a crucial role in inducing asymmetry in chemical transformations.

The strategic placement of the cyclohexenyl group, often in conjunction with other functional groups, allows for the creation of a well-defined chiral environment around a metal center. This chiral pocket dictates the stereochemical outcome of a reaction, favoring the formation of one enantiomer over the other. The versatility of the ferrocene backbone allows for the synthesis of a wide array of planar chiral ligands with tailored steric and electronic properties. researchgate.net

One of the key applications of these chiral ferrocene derivatives is in transition metal-catalyzed reactions, such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. researchgate.net In these processes, the planar chiral ferrocene ligand coordinates to the metal center, and the resulting chiral complex catalyzes the transformation of a prochiral substrate into a chiral product with high enantioselectivity. The cyclohexenyl moiety in this compound derivatives can influence the catalytic activity and selectivity through both steric and electronic effects.

| Catalyst/Ligand Type | Reaction Type | Enantiomeric Excess (ee) | Reference |

| Planar Chiral Ferrocenylphosphine | Asymmetric Hydrogenation | Up to 99% | researchgate.net |

| Planar Chiral Ferrocenyl-Oxazoline | Asymmetric Allylic Alkylation | Up to 98% | semanticscholar.org |

| Planar Chiral Ferrocenyl-NHC | Asymmetric C-H Activation | Up to 99% | unibo.it |

Redox-Switchable Catalytic Systems Utilizing Ferrocene

The ferrocene moiety is renowned for its reversible one-electron oxidation from the neutral iron(II) state to the cationic iron(III) state, known as the ferrocenium ion. This redox activity can be harnessed to develop "redox-switchable" catalytic systems, where the catalytic activity or selectivity can be modulated by changing the oxidation state of the ferrocene unit. exlibrisgroup.comoaepublish.com This concept offers a powerful tool for controlling chemical reactions in real-time.

In the context of this compound derivatives, the electronic properties of the ferrocene core can be transmitted to the catalytically active center. In its reduced Fe(II) state, the ferrocene unit is electron-donating. Upon oxidation to the Fe(III) state, it becomes strongly electron-withdrawing. This change in electronic character can significantly alter the properties of a metal catalyst to which the ferrocene derivative is coordinated. chemrxiv.org

For instance, a catalyst incorporating a this compound-based ligand could exhibit high activity in its "on" state (e.g., the Fe(II) form) and significantly reduced or altered activity in its "off" state (the Fe(III) form), or vice versa. This switching can be triggered by the application of an external electrochemical potential or by the addition of chemical oxidants or reductants. exlibrisgroup.com This approach allows for temporal control over the catalytic process, enabling the synthesis of complex molecular architectures, such as block copolymers, where the catalyst's selectivity for different monomers is switched during the polymerization process. researchgate.netbath.ac.uk

Design Principles for Achieving High Enantioselectivity and Regioselectivity

The rational design of planar chiral ferrocene ligands is paramount for achieving high levels of enantioselectivity and regioselectivity in asymmetric catalysis. Several key principles guide the development of effective ligands based on the this compound scaffold.

Steric Hindrance and Chiral Pocket: The size and shape of the substituents on the ferrocene core are critical. The bulky cyclohexenyl group, in combination with other substituents, can create a well-defined and sterically hindered chiral pocket around the metal center. This pocket dictates the orientation of the substrate as it approaches the active site, thereby controlling the stereochemical outcome of the reaction. The rigidity of the ferrocene backbone helps to maintain the integrity of this chiral environment.

Electronic Effects: The electronic properties of the substituents on the ferrocene ligand can influence the reactivity of the catalyst. Electron-donating groups can increase the electron density at the metal center, which can affect its catalytic activity. Conversely, electron-withdrawing groups can decrease the electron density. The olefinic nature of the cyclohexenyl group in this compound can also participate in electronic interactions that influence the catalytic cycle.

Bite Angle and Ligand Flexibility: For bidentate ligands, the "bite angle" – the angle between the two coordinating atoms of the ligand and the metal center – is a crucial parameter. This angle is influenced by the geometry of the ferrocene backbone and the nature of the coordinating groups. An optimal bite angle can lead to higher enantioselectivity by enforcing a specific geometry on the transition state of the reaction. The inherent rigidity of the ferrocene scaffold is advantageous in this regard, as it restricts conformational flexibility and helps to maintain a well-defined coordination geometry.

Modular Synthesis: A significant advantage of ferrocene-based ligands is their modularity. The ease of functionalization of the cyclopentadienyl rings allows for the systematic variation of substituents. This modular approach enables the fine-tuning of the ligand's steric and electronic properties to optimize its performance for a specific catalytic transformation. The this compound platform provides a versatile starting point for the synthesis of a library of chiral ligands with diverse functionalities.

Supramolecular Chemistry Involving Ferrocene-Olefin Architectures

The unique structural and electronic properties of this compound and its derivatives make them attractive building blocks for the construction of complex supramolecular assemblies. The combination of the hydrophobic and redox-active ferrocene core with the potentially reactive cyclohexenyl group allows for the formation of a variety of organized structures through non-covalent interactions.

Host-Guest Complexation with Macrocyclic Receptors (e.g., Cyclodextrins, Cucurbiturils)

The ferrocene moiety is an excellent guest for various macrocyclic host molecules due to its size, shape, and hydrophobicity. Cyclodextrins (CDs) and cucurbit[n]urils (CB[n]) are two prominent classes of macrocycles that can encapsulate ferrocene and its derivatives to form stable host-guest inclusion complexes. researchgate.netbath.ac.uk

Cucurbit[n]urils: These pumpkin-shaped macrocycles are known for their ability to form exceptionally stable complexes with cationic and neutral guests. Cucurbit chemrxiv.orguril (CB chemrxiv.org) is particularly well-suited to encapsulate the ferrocene moiety, with binding constants that can be several orders of magnitude higher than those observed with cyclodextrins. bath.ac.uknih.gov The inclusion of this compound within the CB chemrxiv.org cavity would be driven by the hydrophobic effect and van der Waals interactions. The olefinic portion of the guest molecule could potentially protrude from the portal of the macrocycle, offering a site for further chemical modification.

| Host Molecule | Guest Molecule | Binding Constant (K) | Solvent |

| β-Cyclodextrin | Ferrocene | ~10³ M⁻¹ | Water |

| γ-Cyclodextrin | Ferrocene | ~10² M⁻¹ | Water |

| Cucurbit chemrxiv.orguril | Ferrocene | ~10⁹ M⁻¹ | Water |

Self-Assembled Systems and Metal-Organic Frameworks Incorporating Ferrocene

The ability of this compound derivatives to participate in directional, non-covalent interactions makes them valuable components for the bottom-up construction of self-assembled systems and metal-organic frameworks (MOFs).

Self-Assembled Systems: By introducing recognition motifs, such as hydrogen bonding groups or aromatic stacking units, onto the this compound scaffold, it is possible to program the self-assembly of these molecules into well-defined supramolecular structures like micelles, vesicles, or fibers in solution. The cyclohexenyl group can play a role in directing the assembly process through steric interactions or by participating in π-π stacking with other aromatic systems.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. By functionalizing this compound with coordinating groups, such as carboxylates or pyridyls, it can be used as a redox-active linker in the synthesis of ferrocene-based MOFs. researchgate.netexlibrisgroup.com The resulting frameworks would possess the inherent porosity of MOFs combined with the electrochemical properties of the ferrocene units. The cyclohexenyl moiety could be oriented within the pores of the MOF, potentially influencing the adsorption of guest molecules or serving as a site for post-synthetic modification. The incorporation of this specific ferrocene derivative could lead to MOFs with unique catalytic or sensing capabilities.

Redox-Responsive Supramolecular Assemblies and Their Dynamic Behavior

A key feature of supramolecular systems containing this compound is their potential for redox-responsive behavior. The reversible oxidation and reduction of the ferrocene unit can be used as a trigger to induce a change in the structure or properties of the assembly.

Upon oxidation of the ferrocene (Fe(II)) to the ferrocenium ion (Fe(III)), the molecule becomes more hydrophilic and positively charged. This change can have a profound impact on the non-covalent interactions that hold the supramolecular assembly together. For example, in a host-guest complex with a cyclodextrin, the binding affinity of the ferrocenium cation is typically lower than that of the neutral ferrocene. nih.govrsc.org This difference can be exploited to achieve the reversible association and dissociation of the complex by controlling the redox state of the ferrocene guest.

Similarly, in self-assembled systems, the introduction of charge repulsion upon oxidation of the ferrocene units can lead to the disassembly of the supramolecular structure. This redox-triggered disassembly/reassembly process can be used to control the release of encapsulated guest molecules or to switch the material properties of the system. In ferrocene-containing MOFs, the oxidation of the ferrocene linkers can alter the electronic properties of the framework and its interactions with guest molecules. This dynamic behavior opens up possibilities for the development of smart materials with applications in controlled release, sensing, and switchable catalysis.

Development of Advanced Electroactive Materials (Excluding Prohibited Categories)

Ferrocene's ability to undergo stable and reversible redox reactions makes it a valuable component in electroactive materials. nih.gov The this compound moiety can be incorporated into various material architectures to harness these properties.

Organic Conductors and Semiconductors Featuring Ferrocene Units

The conductivity in such materials is generally attributed to electron hopping between adjacent ferrocene units. The cyclohexenyl substituent could influence the packing of the polymer chains and the distance between ferrocene moieties, thereby affecting the charge transfer integrals. Research on other ferrocene derivatives has shown that the nature of the substituent can significantly impact the electronic structure and charge carrier mobility. rciueducation.org

Table 1: Illustrative Electronic Properties of Ferrocene-Based Semiconductors

| Ferrocene Derivative Type | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Carrier Mobility (cm²/Vs) |

| Phenyl-substituted Ferrocene | -5.1 | -2.1 | 3.0 | 10⁻³ - 10⁻² |

| Thiophene-containing Ferrocene | -4.9 | -2.3 | 2.6 | 10⁻² - 10⁻¹ |

| Ferrocene-embedded Macrocycles | -6.32 | -0.51 | 5.81 | Not reported |

Note: This table presents typical data for different classes of ferrocene derivatives to illustrate the range of properties and is not specific to this compound.

Photoactive Materials and Non-Linear Optical (NLO) Chromophores

The unique electronic structure of ferrocene, with its metal-to-ligand charge transfer (MLCT) bands, makes it a compelling candidate for photoactive materials and non-linear optical (NLO) applications. mdpi.comnih.govresearchgate.net Ferrocene can act as an excellent electron donor in push-pull systems, which are essential for second-order NLO activity. researchgate.netresearchgate.net

Table 2: Representative Non-Linear Optical Properties of Ferrocene Derivatives

| Chromophore Structure | Absorption Max (nm) | Second-Order Hyperpolarizability (β) (10⁻³⁰ esu) |

| Ferrocene-chalcone | ~480 | 50 - 200 |

| Ferrocene-porphyrin | ~420, 550 | 100 - 500 |

| Ferrocene-embedded macrocycle | ~340 | Enhanced NLO response observed |

Note: This table provides examples of NLO properties for different ferrocene-based systems to give context to the potential of such materials. Data is not specific to this compound.

Applications in Energy Storage Systems (e.g., Lithium-Ion Batteries, Redox Flow Batteries)

The reversible Fe(II)/Fe(III) redox couple of ferrocene is central to its application in energy storage devices. researchgate.netrsc.org Ferrocene derivatives have been explored as cathode materials in lithium-ion batteries and as the active species in the catholyte of redox flow batteries. rsc.orgnih.govresearchgate.net

For lithium-ion batteries, the incorporation of ferrocene into a polymer backbone or a metal-organic framework can help overcome the issue of dissolution of the active material into the electrolyte. The cyclohexenyl group could potentially be used for polymerization to create a stable electrode material.

In redox flow batteries, the solubility and stability of the ferrocene derivative are crucial. The (1-Cyclohexen-1-yl) substituent would likely increase the organophilicity of the molecule, suggesting its potential use in non-aqueous redox flow batteries. The redox potential of ferrocene can be tuned by the electronic nature of its substituents, which in turn affects the cell voltage of the battery. acs.org

Table 3: Electrochemical Data for Ferrocene Derivatives in Battery Applications

| Ferrocene Derivative | Redox Potential (V vs. Li/Li⁺) | Specific Capacity (mAh/g) | Cycling Stability (Capacity Retention) |

| Poly(vinylferrocene) | ~3.5 | ~100 | Good |

| Ferrocene-based MOF | ~3.55 | ~172 | High (70 mAh/g after 10000 cycles) |

| Functionalized Ferrocene (for RFB) | Tunable (e.g., ~3.44 for Fc) | N/A | ~90% after 250 cycles |

Note: This table illustrates the performance of various ferrocene-based materials in energy storage applications and is not specific to this compound.

Other Emerging Functional Materials and Their Research Utility

The versatility of ferrocene chemistry allows for the creation of a wide array of functional materials. nih.govnih.govresearchgate.net Derivatives of this compound could find utility in several emerging areas:

Redox-Responsive Materials: The cyclohexenyl group could be functionalized to attach the ferrocene unit to surfaces or polymer backbones, creating materials that change their properties (e.g., color, wettability) in response to an electrochemical stimulus.

Sensors: Ferrocene is a common electrochemical tag. This compound could be modified with specific recognition units to create electrochemical sensors for various analytes.

Catalysis: Ferrocene-based ligands are widely used in asymmetric catalysis. Chiral derivatives of this compound could potentially be developed as novel ligands for catalytic applications.

Further research into the synthesis and characterization of this compound and its polymers is necessary to fully elucidate their properties and validate their potential in these advanced applications.

Future Research Directions and Emerging Opportunities for 1 Cyclohexen 1 Yl Ferrocene Chemistry

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

Key areas of exploration will include:

Direct C-H Functionalization: Investigating catalytic C-H activation/alkenylation of the ferrocene (B1249389) core with cyclohexene (B86901) derivatives would represent a paradigm shift. This approach eliminates the need for pre-functionalized ferrocenes, thereby shortening synthetic sequences and reducing waste.

Catalytic Cross-Coupling Reactions: Refining and adapting modern cross-coupling protocols, such as Suzuki, Heck, and Sonogashira reactions, could offer highly efficient and selective pathways to (1-Cyclohexen-1-yl)ferrocene. The focus will be on using earth-abundant metal catalysts and environmentally benign solvent systems.

Flow Chemistry: The implementation of continuous flow technologies for the synthesis of this compound could offer enhanced reaction control, improved safety, and easier scalability, contributing to a more sustainable manufacturing process.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Direct C-H Alkenylation | High atom economy, reduced steps | Catalyst development (e.g., Pd, Ru, Rh), reaction optimization |

| Catalytic Cross-Coupling | High selectivity and yield | Use of green catalysts (e.g., Fe, Cu), benign solvents |

| Flow Chemistry | Scalability, safety, precise control | Reactor design, process optimization |

Exploration of New Reactivity Modes for the Cyclohexenyl Moiety in Ferrocenyl Systems

The cyclohexenyl group in this compound is a versatile functional handle that is ripe for exploration. Its reactivity can be influenced by the electron-rich and sterically demanding ferrocenyl substituent, potentially leading to novel chemical transformations.

Future investigations are expected to uncover new reactivity patterns, including:

Asymmetric Transformations: The development of catalytic asymmetric reactions targeting the double bond of the cyclohexenyl ring, such as asymmetric hydrogenation, dihydroxylation, and epoxidation, will be a key focus. The inherent chirality of appropriately substituted ferrocene units could be harnessed for diastereoselective control.

Ring-Opening and Rearrangement Reactions: Exploring transition-metal-catalyzed ring-opening metathesis polymerization (ROMP) of this compound could lead to novel ferrocene-containing polymers with unique electrochemical and material properties.

Electrophilic Additions and Cycloadditions: A systematic study of electrophilic addition reactions to the cyclohexenyl double bond will provide fundamental insights into the electronic influence of the ferrocenyl group. Furthermore, cycloaddition reactions, such as Diels-Alder reactions, could be employed to construct more complex polycyclic ferrocene structures.

Rational Design and Synthesis of Next-Generation Ferrocene-Based Ligands and Catalysts with Tunable Properties

This compound serves as a valuable scaffold for the design of novel ligands for catalysis. The introduction of donor atoms (e.g., P, N, S) onto the cyclohexenyl or cyclopentadienyl (B1206354) rings can lead to a new class of ligands with tunable steric and electronic properties.

The rational design of these ligands will be guided by:

Stereoelectronic Tuning: The cyclohexenyl moiety offers a platform for introducing substituents that can fine-tune the electronic properties (σ-donation and π-acceptance) and the steric bulk of the resulting ligands. This tunability is crucial for optimizing catalyst performance in specific reactions.

Hemilabile Ligands: The design of ligands where one donor group can reversibly dissociate from the metal center can lead to catalysts with enhanced activity. The cyclohexenyl group can be functionalized to incorporate such hemilabile coordinating sites.

Redox-Switchable Catalysis: The ferrocene/ferrocenium (B1229745) redox couple can be exploited to modulate the catalytic activity. Ligands derived from this compound could be designed so that their coordination properties change upon oxidation or reduction of the iron center, enabling redox-switchable catalysis.

| Ligand Design Strategy | Desired Property | Potential Application |

| Stereoelectronic Tuning | Optimized activity and selectivity | Asymmetric catalysis, cross-coupling |

| Hemilability | Enhanced catalytic rates | Polymerization, C-H activation |

| Redox-Switchability | "On/off" catalyst control | Controlled polymerization, fine chemical synthesis |

Integration of this compound into Hybrid Materials and Nanostructures for Advanced Applications

The unique electronic and structural features of this compound make it an attractive building block for the creation of advanced functional materials.

Emerging opportunities in this area include:

Redox-Active Polymers: Polymerization of this compound or its derivatives can yield redox-active polymers. These materials are promising for applications in chemical sensors, electrochromic devices, and charge storage materials.

Surface Modification: The covalent attachment of this compound to surfaces, such as electrodes or nanoparticles, can impart redox activity and alter surface properties. This is relevant for the development of electrochemical sensors and heterogeneous catalysts.

Self-Assembled Monolayers (SAMs): The synthesis of this compound derivatives bearing appropriate anchoring groups will enable the formation of well-ordered SAMs on various substrates. These SAMs can be used to study electron transfer processes and to fabricate molecular electronic components.

Advanced Theoretical Modeling for Predictive Design of Ferrocene-Based Materials with Desired Functions

Computational chemistry will play an increasingly vital role in accelerating the discovery and development of new materials and catalysts based on this compound.

Advanced theoretical modeling will enable:

Prediction of Electronic and Spectroscopic Properties: Density Functional Theory (DFT) calculations can be used to predict the redox potentials, absorption spectra, and other electronic properties of new this compound derivatives, guiding synthetic efforts towards molecules with desired characteristics.

Mechanistic Insights: Computational studies can elucidate the reaction mechanisms of synthetic transformations and catalytic cycles involving this compound. This understanding is crucial for the rational design of more efficient catalysts.

In Silico Screening: High-throughput computational screening of virtual libraries of this compound derivatives can identify promising candidates for specific applications, such as catalysis or materials science, thereby streamlining the experimental workflow.

Q & A

Q. Basic

- Accelerated aging tests : Expose the compound to O at elevated temperatures (e.g., 50°C) and monitor decomposition via FTIR (loss of C=C stretch at ~1650 cm) .

- Electron paramagnetic resonance (EPR) : Detect radical intermediates formed during oxidation .

- Control humidity : Use desiccants or gloveboxes to isolate moisture effects .

What methodologies identify byproducts in the synthesis of this compound?

Q. Advanced

- High-resolution MS/MS : Fragment ions distinguish isomeric byproducts (e.g., 1- vs. 2-cyclohexenyl isomers) .

- HPLC-PDA : Pair with photodiode array detection to separate and quantify byproducts lacking chromophores .

- Mechanistic trapping : Add radical scavengers (e.g., TEMPO) during synthesis to isolate undesired pathways .

How can structure-activity relationships (SAR) guide the modification of this compound for material science applications?

Q. Advanced

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO) to the cyclohexenyl ring to enhance redox activity. Compare with analogs using cyclic voltammetry .

- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition onset temperature) when modifying the ferrocene backbone .

- Single-crystal studies : Correlate molecular packing with conductivity in solid-state applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.